Cas no 4973-29-9 (1-Phenoxy-4-vinylbenzene)

1-Phenoxy-4-vinylbenzene is a vinyl-substituted aromatic compound characterized by its phenoxy and vinyl functional groups. This structure imparts reactivity suitable for polymerization and cross-linking applications, making it valuable in the synthesis of specialty polymers and resins. Its vinyl group enables participation in free-radical or cationic polymerization, while the phenoxy moiety contributes to thermal stability and compatibility with aromatic systems. The compound is particularly useful in coatings, adhesives, and high-performance materials where controlled polymerization and enhanced mechanical properties are required. Its well-defined molecular structure ensures consistent performance in formulations, offering a balance between reactivity and stability for advanced material development.
1-Phenoxy-4-vinylbenzene structure
1-Phenoxy-4-vinylbenzene structure
Product Name:1-Phenoxy-4-vinylbenzene
CAS No:4973-29-9
MF:C14H12O
MW:196.244483947754
MDL:MFCD00026066
CID:85192
PubChem ID:78671
Update Time:2025-06-07

1-Phenoxy-4-vinylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Phenoxy-4-vinylbenzene
    • 4-Phenoxystyrene
    • 4-Vinyldiphenyl ether
    • 1-ethenyl-4-phenoxybenzene
    • 1-vinyl-4-phenoxybenzene
    • 4-phenoxy-styrene
    • p-Phenoxystyrene
    • Benzene, 1-ethenyl-4-phenoxy-
    • UULPGUKSBAXNJN-UHFFFAOYSA-N
    • NSC158435
    • Benzene,1-ethenyl-4-phenoxy-
    • 6748AB
    • AK117488
    • AX8099901
    • ST50408094
    • AKOS016010439
    • AMY32048
    • NSC-158435
    • A871733
    • SCHEMBL354205
    • SY271940
    • DTXSID30198000
    • 4973-29-9
    • MFCD00026066
    • CS-0158020
    • EN300-1861811
    • NS00031948
    • AS-58134
    • EINECS 225-620-0
    • NSC 158435
    • FT-0619377
    • O10432
    • DB-051680
    • MDL: MFCD00026066
    • Inchi: 1S/C14H12O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h2-11H,1H2
    • InChI Key: UULPGUKSBAXNJN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(C=C)=CC=1
    • BRN: 1942846

Computed Properties

  • Exact Mass: 196.08900
  • Monoisotopic Mass: 196.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1,061 g/cm3
  • Melting Point: 71°C
  • Boiling Point: 115-117°C 3mm
  • Flash Point: 115-117°C/3mm
  • Refractive Index: 1.6020
  • PSA: 9.23000
  • LogP: 4.12190
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-Phenoxy-4-vinylbenzene Security Information

1-Phenoxy-4-vinylbenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Phenoxy-4-vinylbenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4973-29-9)1-Phenoxy-4-vinylbenzene
Order Number:A871733
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:30
Price ($):179.0/447.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:4973-29-9)1-Phenoxy-4-vinylbenzene
A871733
Purity:99%/99%
Quantity:10g/25g
Price ($):179.0/447.0
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